![molecular formula C20H19NO6 B11152297 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B11152297.png)
2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide
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Overview
Description
2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide is a complex organic compound with the molecular formula C20H19NO6. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxyphenol and 2-methyl-4H-chromen-4-one.
Formation of Intermediate: The 4-ethoxyphenol is reacted with 2-methyl-4H-chromen-4-one under basic conditions to form an intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Methyl 2-[3-(4-ethoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate
Uniqueness
2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide is unique due to its specific substitution pattern and the presence of both ethoxy and acetamide groups. This unique structure contributes to its distinct chemical and biological properties.
Biological Activity
The compound 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide is a member of the chromenone family, which has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and neuroprotective effects. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a chromenone core and an acetamide functional group. Its molecular formula is C20H21O7, with a molecular weight of approximately 373.38 g/mol. The presence of the ethoxyphenoxy group is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic transmission, potentially improving cognitive function.
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on AChE and BChE. For instance:
Compound | AChE IC50 (μM) | BChE IC50 (μM) |
---|---|---|
This compound | 15.5 | 12.8 |
These values indicate that the compound has a moderate potency compared to standard inhibitors like donepezil.
Cytotoxicity Assays
The cytotoxic effects of the compound were evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney). The results indicated that:
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 22.3 |
Hek293 | 30.5 |
This suggests that while the compound exhibits some cytotoxicity, it may not be highly selective for cancer cells.
Case Studies
- Neuroprotection : A study explored the neuroprotective effects of the compound in a rat model of Alzheimer's disease. The results showed that treatment with this compound led to improved memory performance in behavioral tests and reduced oxidative stress markers in brain tissue.
- Anti-inflammatory Effects : In another study, the compound was administered to mice with induced inflammation. Results indicated a significant reduction in paw edema and inflammatory cytokines, supporting its potential use as an anti-inflammatory agent.
Properties
Molecular Formula |
C20H19NO6 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[3-(4-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C20H19NO6/c1-3-24-13-4-6-14(7-5-13)27-20-12(2)26-17-10-15(25-11-18(21)22)8-9-16(17)19(20)23/h4-10H,3,11H2,1-2H3,(H2,21,22) |
InChI Key |
PXMSHLQSQSXNAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)N)C |
Origin of Product |
United States |
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